2-(furan-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(furan-3-yl)acetonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is insoluble in water .
Synthesis Analysis
The synthesis of 2-(furan-3-yl)acetonitrile involves several steps. One method involves the use of 2-furanacrylamide, (EtO)3SiH, and a phenylselenophenol iron complex as a catalyst . The reaction mixture is stirred at 60°C for 24 hours . Another method involves palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide .Molecular Structure Analysis
The molecular structure of 2-(furan-3-yl)acetonitrile is represented by the formula C6H5NO . The InChI key is FPVJSDIYXZPXNR-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-(furan-3-yl)acetonitrile are complex and involve several steps. For instance, the substrate 2-furanacrylamide reacts with (EtO)3SiH and a phenylselenophenol iron complex in a nitrogen atmosphere at room temperature . The reaction mixture is stirred at 60°C for 24 hours .Physical And Chemical Properties Analysis
2-(furan-3-yl)acetonitrile is a liquid at room temperature . It has a molecular weight of 107.11 . Its melting point is between 90-92°C . It is insoluble in water .Safety and Hazards
The safety information for 2-(furan-3-yl)acetonitrile indicates that it is potentially hazardous . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Furan platform chemicals, including 2-(furan-3-yl)acetonitrile, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass via furan platform chemicals (FPCs) . The range of compounds that can be synthesized from biomass via FPCs is spectacular . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(furan-3-yl)acetonitrile involves the reaction of furan-3-carboxaldehyde with malononitrile in the presence of a base to form 2-(furan-3-yl)acetonitrile.", "Starting Materials": [ "Furan-3-carboxaldehyde", "Malononitrile", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve furan-3-carboxaldehyde and malononitrile in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane).", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
68913-67-7 |
Product Name |
2-(furan-3-yl)acetonitrile |
Molecular Formula |
C6H5NO |
Molecular Weight |
107.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.